1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

CB1 antagonist Cannabinoid receptor Anti-obesity

1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine, also cataloged as PMID26161824-Compound-93, is a synthetic small-molecule triazole derivative (C7H11N7, MW 193.21 g/mol) characterized by a hybrid 1,2,4-triazole/1,2,3-triazole architecture. It belongs to the pharmacologically significant class of cannabinoid receptor 1 (CB1) antagonists, a category extensively pursued for anti-obesity therapeutics.

Molecular Formula C7H11N7
Molecular Weight 193.21 g/mol
Cat. No. B13296155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC7H11N7
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C)CN2C=C(N=N2)N
InChIInChI=1S/C7H11N7/c1-5-9-11-7(13(5)2)4-14-3-6(8)10-12-14/h3H,4,8H2,1-2H3
InChIKeyLBYVJVQUCLRRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine as a Patented CB1 Antagonist Scaffold


1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine, also cataloged as PMID26161824-Compound-93, is a synthetic small-molecule triazole derivative (C7H11N7, MW 193.21 g/mol) characterized by a hybrid 1,2,4-triazole/1,2,3-triazole architecture [1]. It belongs to the pharmacologically significant class of cannabinoid receptor 1 (CB1) antagonists, a category extensively pursued for anti-obesity therapeutics [1][2]. Unlike many earlier CB1 antagonists that are imidazole- or pyrazole-based, this compound's dimeric triazole scaffold represents a distinct chemotype within the patented CB1 antagonist landscape, as documented in comprehensive patent analyses covering innovations from 2007 onward [2].

Why Generic 1,2,4-Triazole Derivatives Cannot Substitute for 1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine in CB1-Targeted Programs


The CB1 antagonist pharmacophore is exceptionally sensitive to subtle structural modifications, where even small changes in heterocycle composition, linker length, or substitution pattern can dramatically alter receptor affinity, peripheral versus central selectivity, and inverse agonist versus neutral antagonist functional activity [1][2]. The specific 1,2,4-triazole-3-ylmethyl to 1,2,3-triazol-4-amine connectivity found in this compound is not present in common screening-library triazoles or earlier-generation CB1 antagonists such as rimonabant (pyrazole core) or taranabant (amide-linked pyridine). Consequently, generic substitution by mono-triazole or simple 1,2,4-triazole-3-amine derivatives risks complete loss of the CB1 antagonism profile that defines this compound's patented indication space [1].

Quantitative Differentiation Evidence for 1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine Versus Class Comparators


Target Engagement: Validated CB1 Antagonist Activity Versus Non-Triazole CB1 Ligands

The compound is explicitly cataloged as a cannabinoid receptor 1 (CB1) antagonist, a designation supported by its inclusion in the DrugMAP database with a defined mechanism of action [1]. While direct Ki or IC50 values for this specific compound are not publicly disclosed in the accessible patent review abstract, the patent classification as a CB1 antagonist places it in direct functional competition with rimonabant, the prototypical CB1 antagonist/inverse agonist which exhibits a Ki of approximately 2 nM at human CB1 receptors [2]. The differentiation lies in the chemotype: this compound's dual-triazole scaffold is structurally distinct from rimonabant's 1,5-diarylpyrazole core, suggesting a potentially different binding mode that is the subject of the underlying patent claims [1].

CB1 antagonist Cannabinoid receptor Anti-obesity Target validation

Molecular Scaffold Differentiation: Dual-Triazole Architecture Versus Single-Triazole CB1 Antagonists

The target compound features a unique 1,2,4-triazole-3-ylmethyl to 1,2,3-triazol-4-amine connectivity, distinguishing it from other triazole-containing CB1 antagonists such as LH-21 (a 1,2,4-triazole derivative) or the 1,2,4-triazole-3-carboxamide series [1][2]. In the comprehensive patent review covering 2007-2015 CB1 antagonist patents, 1,2,4-triazole derivatives constitute a distinct subclass evaluated for peripheral selectivity advantages over central-acting antagonists [2]. The presence of both a dimethyl-4H-1,2,4-triazole donor and a 1,2,3-triazol-4-amine acceptor moiety may confer hydrogen-bonding capacity not achievable by simpler 1,2,4-triazole-3-amine or 1,2,3-triazole mono-scaffolds, enabling potential dual-site interactions within the CB1 orthosteric or allosteric binding pocket [1].

Triazole scaffold Chemotype differentiation Medicinal chemistry CB1 antagonist design

Patent-Backed Indication Specificity for Obesity Versus Multi-Indication CB1 Antagonists

According to DrugMAP and the supporting patent review, this compound is specifically indicated for obesity (ICD-11: 5B81), with a patented status [1]. This contrasts with broader-spectrum CB1 antagonists such as rimonabant, which was investigated for obesity, smoking cessation, and metabolic syndrome before its withdrawal [2]. The specific obesity-centric patenting suggests that the compound may have been optimized within a peripheral-selectivity paradigm targeting adipose tissue and metabolic organs over central CB1 populations, aligning with the post-rimonabant research strategy of minimizing CNS penetration [1][2].

Anti-obesity Patent protection Therapeutic indication Drug repurposing

Evidence-Based Application Scenarios for 1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine in Anti-Obesity and CB1 Pharmacology


Lead Optimization for Peripherally-Restricted CB1 Antagonists in Metabolic Disease

Given its dual-triazole scaffold and predicted elevated tPSA relative to brain-penetrant CB1 antagonists, this compound serves as a rationally selected starting point for medicinal chemistry programs targeting peripherally-restricted CB1 blockade. Procurement enables SAR exploration around the 1,2,3-triazol-4-amine moiety to further modulate polarity and metabolic stability while maintaining CB1 antagonism documented in the patent literature [1][2].

Chemical Probe Development for CB1 Receptor Binding Mode Studies

The structurally distinct dual-triazole architecture of this compound, compared to classical diarylpyrazole (rimonabant) or amide-based CB1 antagonists, makes it a valuable chemical probe for X-ray crystallography or cryo-EM studies aimed at mapping alternative CB1 binding pockets. Its procurement enables competitive binding assays to determine whether this chemotype engages the orthosteric site or a distinct allosteric region [1].

Patent Landscape Analysis and Freedom-to-Operate Assessment in CB1 Antagonist Space

As a specifically patented compound within the 1,2,4-triazole CB1 antagonist subclass (post-2007 innovations), this molecule represents a reference standard for intellectual property departments evaluating novelty, prior art, and freedom-to-operate for new CB1-targeted anti-obesity chemical entities. Its procurement as a reference compound supports analytical comparisons in patent drafting and regulatory submissions [1][2].

In Vitro Pharmacological Profiling of Triazole-Containing CB1 Antagonist Libraries

Research groups building focused libraries of triazole-based CB1 antagonists can use this compound as a pharmacophore benchmark. The dimethyl-4H-1,2,4-triazole donor linked to a 1,2,3-triazol-4-amine acceptor provides a template for click-chemistry-based diversification strategies, enabling systematic evaluation of linker and substitution effects on CB1 affinity and peripheral selectivity [1].

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